

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

molecular weight and formula

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Compound of Interest

Compound Name: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

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An In-Depth Technical Guide to **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine** for Advanced Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine**. We will delve into its fundamental properties, synthesis, and critical applications in modern organic chemistry, with a focus on its role as a key synthetic building block and a protected form of hydroxylamine.

Core Compound Identification and Properties

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, often abbreviated as THP-ONH₂, is a vital reagent in multi-step organic synthesis. Its utility stems from the tetrahydropyranyl (THP) group, which serves as an acid-labile protecting group for the hydroxylamine moiety. This protection strategy allows for the selective reaction of other functional groups within a molecule under basic or nucleophilic conditions without affecting the sensitive hydroxylamine.

The core molecular and physical characteristics of this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NO ₂	[1] [2] [3] [4]
Molecular Weight	117.15 g/mol	[1] [2] [3] [5]
CAS Number	6723-30-4	[1] [2] [3]
Appearance	White to off-white or yellow solid/oil	[1] [6]
Melting Point	34-37 °C (lit.)	[2] [3] [6]
Boiling Point	81 °C at 20 mmHg (lit.)	[2] [3]
Density	~1.07 g/cm ³ (predicted)	[2] [6]
Flash Point	82 °C (179.6 °F) - closed cup	[7]

Synthesis and Mechanism

The synthesis of **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine** is typically achieved in a two-step process starting from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran (DHP). This method is reliable and scalable for laboratory use.[\[1\]](#)

Step 1: Protection of N-hydroxyphthalimide with DHP

The first step involves the acid-catalyzed addition of the hydroxyl group of N-hydroxyphthalimide to the double bond of 3,4-dihydro-2H-pyran. This reaction forms a stable THP ether.

- Causality of Reagent Choice:
 - N-hydroxyphthalimide: This reagent serves as a stable and solid source of a protected hydroxylamine. The phthalimide group is a robust protecting group itself, which is removed in the subsequent step.
 - 3,4-Dihydro-2H-pyran (DHP): DHP is the standard reagent for introducing the THP protecting group. Its vinyl ether functionality is readily activated by an acid catalyst.[\[8\]](#)

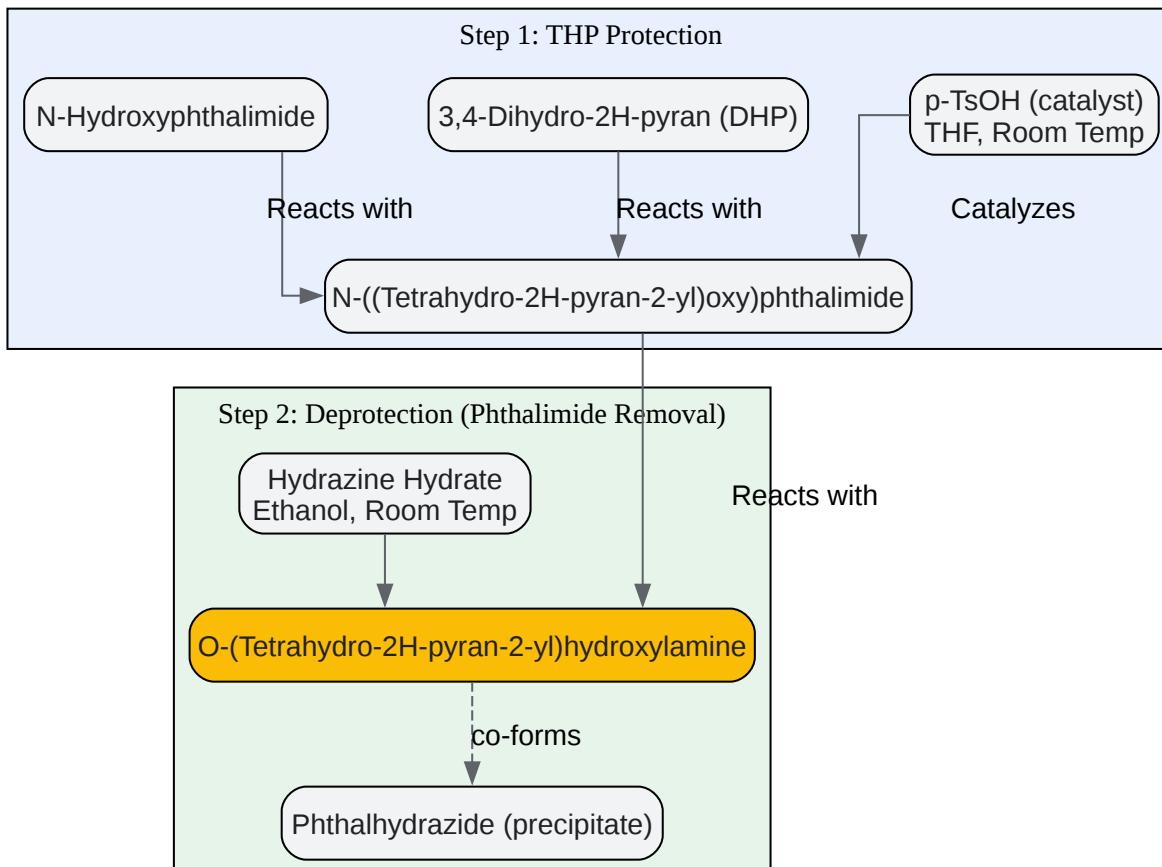
- p-Toluenesulfonic Acid (p-TsOH): A catalytic amount of a non-nucleophilic acid like p-TsOH is crucial. It protonates the DHP, generating a resonance-stabilized oxocarbenium ion intermediate that is highly electrophilic and susceptible to attack by the hydroxyl group.[8]

Step 2: Hydrazinolysis to Release the Free Hydroxylamine

The phthalimide group is cleaved using hydrazine hydrate. This step, known as the Ing-Manske procedure, results in the formation of a stable phthalhydrazide precipitate, which can be easily filtered off, leaving the desired product in solution.

- Causality of Reagent Choice:
 - Hydrazine Hydrate: It acts as a potent nucleophile that attacks the carbonyl carbons of the phthalimide ring, leading to its cleavage and the formation of the highly stable, five-membered phthalhydrazide ring, which drives the reaction to completion.[1]

The overall synthetic workflow can be visualized as follows:

[Click to download full resolution via product page](#)*Synthesis workflow for THP-ONH₂.*

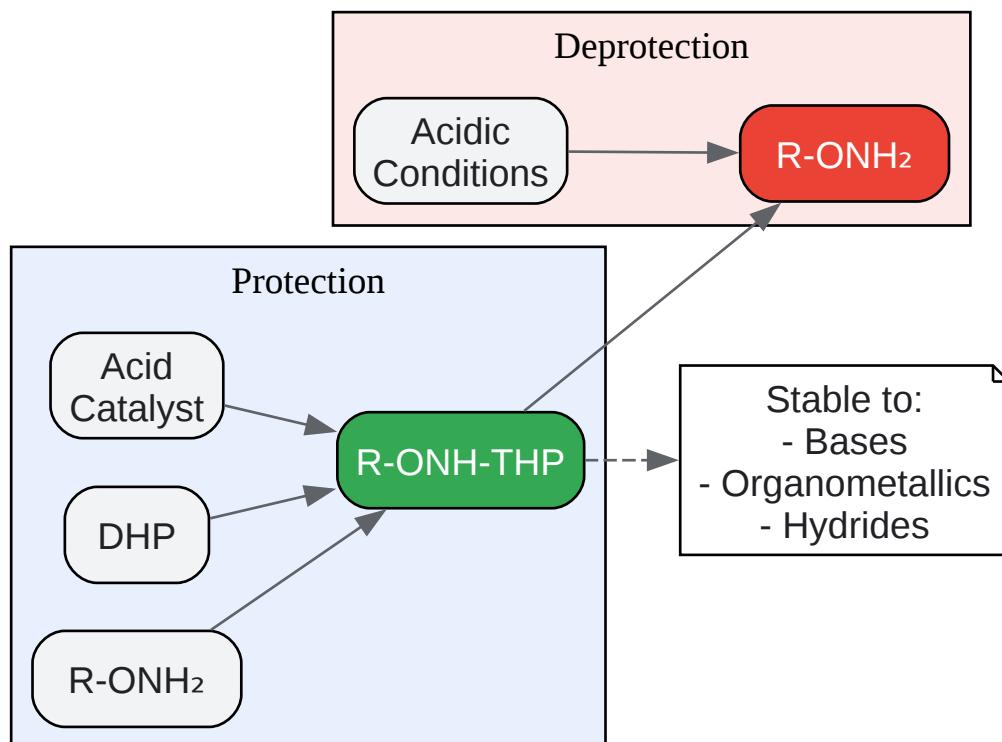
Role as a Protected Hydroxylamine in Synthesis

The primary application of THP-ONH₂ is to introduce a protected hydroxylamine group into a molecule. This is particularly valuable in the synthesis of complex molecules like hydroxamic acids, which are potent inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).^{[3][7]}

The Logic of Protection and Deprotection

The THP group provides robust protection under a variety of conditions while being easily removable when desired.

- **Stability:** The THP ether linkage is stable to strongly basic conditions, organometallic reagents (e.g., Grignards, organolithiums), hydrides, and various acylating and alkylating agents.[9] This stability allows for extensive chemical modifications on other parts of the molecule without disturbing the protected hydroxylamine.
- **Deprotection (Cleavage):** The THP group is readily cleaved under acidic conditions.[8] The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol (in this case, hydroxylamine) and the stable oxocarbenium ion. Common reagents for deprotection include p-toluenesulfonic acid in an alcohol solvent, or trifluoroacetic acid (TFA) in dichloromethane.[8] [10]



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